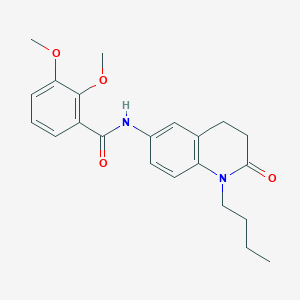

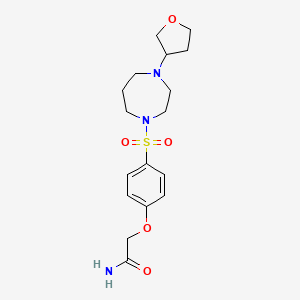

2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds might include further functionalization of the rings, cleavage of the rings, or reactions at the sulfonyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents.Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangement Processes

A versatile Beckmann rearrangement process involving oxime mesitylenesulfonates, including those with tetrahydrofuran and diazepan rings, has been developed for efficient conversion into corresponding lactams and amides. This method highlights the chemical utility of sulfonyl and phenoxyacetamide derivatives in synthesizing complex heterocyclic structures, demonstrating the compound's relevance in organic synthesis and chemical transformations (Ramalingan & Park, 2008).

Synthesis of Heterocyclic Compounds

The compound under discussion plays a pivotal role in the synthesis of novel heterocyclic structures bearing a sulfonamide moiety. These structures are synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to diverse biological activities, including antimicrobial properties. The development of these compounds underscores the significant potential of sulfonyl derivatives in medicinal chemistry and drug development (Darwish et al., 2014).

Advancements in Organic Synthesis Techniques

Research involving the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates highlights innovative methods in organic synthesis. This process, involving sulfonyl groups' sequential migration, exemplifies cutting-edge strategies in constructing complex organic molecules, showcasing the compound's relevance in facilitating novel synthetic routes (Heo et al., 2020).

Enabling Multicomponent Reaction Processes

The compound is integral in multicomponent reaction processes, specifically in the synthesis of diazepane or diazocane systems. This involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones. Such methodologies underscore the compound's utility in facilitating complex and efficient synthetic pathways in organic chemistry (Banfi et al., 2007).

Mecanismo De Acción

The mechanism of action would depend on the use of this compound. If it’s used as a drug, the mechanism would involve interaction with biological targets. If it’s used in a chemical reaction, the mechanism would involve the steps of the reaction.

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c18-17(21)13-25-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-24-12-14/h2-5,14H,1,6-13H2,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQQARQVAEIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)

![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)